N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-8-10-25(11-9-24)19(26)23-16-7-5-4-6-15(16)20/h4-7,12-13H,8-11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQBFWKWZBXYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and pyrimidinyl groups. Common synthetic routes may include:
Formation of Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under controlled conditions.
Introduction of Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the piperazine ring.
Attachment of Pyrimidinyl Group: The pyrimidinyl group can be introduced via condensation reactions using suitable pyrimidine derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions may target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation Products: Alcohols, ketones.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide has been explored for various applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The fluorophenyl and pyrimidinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrimidine/Pyrimidinone Cores
Pyrimidine-Based Analogs
- N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS: 946372-63-0): Substituents: 3-chlorophenyl, 6-propoxy, 2-methylpyrimidine. Molecular Weight: 389.9 g/mol.
- N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS: 946324-71-6):
Quinazolinone-Based Analogs
- N-(2-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A1): Substituents: 2-fluorophenyl, 4-oxoquinazolinylmethyl. Yield: 46.7%; Melting Point: 192.5–194.2 °C. Key Difference: Quinazolinone moiety introduces hydrogen-bonding capacity, which may enhance target affinity compared to pyrimidine derivatives .
Pharmacological Activity in Related Compounds
- BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) :
- Leishmania CYP5122A1 Inhibitors (18e and 18i): Substituents: Trifluoromethylbenzyl or di-tert-butylbenzyl groups. Activity: EC50 values in the low micromolar range against intracellular L. donovani. Key Difference: Bulky hydrophobic groups in 18e/18i improve enzyme inhibition but may limit solubility compared to the isopropoxy-pyrimidine motif .
Melting Points and Yields
| Compound | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target Compound (hypothetical) | 6-isopropoxy, 2-methyl | ~185–195 (est.) | N/A |
| A1 (Quinazolinone) | 4-oxoquinazolinylmethyl | 192.5–194.2 | 46.7 |
| A13 (Trifluoromethylphenyl) | 2-trifluoromethylphenyl | 200.1–201.2 | N/A |
| 18i (Di-tert-butylbenzyl) | Di-tert-butylbenzyl | N/A | ~50 |
Biological Activity
N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, with the CAS number 946325-18-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H24FN5O2
- Molecular Weight : 373.4 g/mol
- Structure : The compound features a piperazine core substituted with a 2-fluorophenyl group and a pyrimidine derivative, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has shown promising results in studies focusing on:
- Receptor Binding : It has been identified as a potential antagonist for neurokinin receptors, which are involved in several physiological processes including pain perception and inflammation .
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes associated with cellular signaling pathways, potentially affecting nucleotide synthesis and adenosine function.
- Antiviral Activity : Research has suggested that compounds with similar structures exhibit antiviral properties, possibly through interference with viral replication mechanisms .
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound:
Case Studies
- In Vitro Studies : A study conducted on cell lines demonstrated that the compound effectively reduced cell viability in cancerous cells, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Animal Models : In vivo studies using rodent models showed that administration of the compound led to decreased inflammatory responses and pain relief in models of acute and chronic pain, supporting its role as an analgesic agent .
- Comparative Analysis : When compared to other known NK(1) receptor antagonists, this compound exhibited superior potency and selectivity, making it a candidate for further development in therapeutic applications .
Q & A
Q. Basic Biological Screening
- Cell lines : Use cancer lines (e.g., MCF-7, HeLa) and counter-screen with non-cancerous fibroblasts (e.g., NIH/3T3) to assess selectivity .
- Dosing : Test concentrations from 1 nM–100 µM over 72 hours.
- Endpoint assays : MTT or resazurin reduction assays (EC₅₀ calculation) with validation via flow cytometry for apoptosis (Annexin V/PI staining) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
